1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
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Description
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds related to 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone have been synthesized and assessed for their biological activities. A series incorporating semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, and other moieties have demonstrated significant antioxidant activity. Some derivatives outperformed ascorbic acid in DPPH radical scavenging assays. Additionally, these compounds exhibited anticancer properties, with certain derivatives showing higher cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential applications in cancer therapy (Tumosienė et al., 2020).
Antimicrobial Activities
Another research stream has focused on synthesizing novel 1,2,4-triazole derivatives, including efforts to create compounds with antimicrobial properties. These compounds, derived from ester ethoxycarbonylhydrazones and primary amines, showed moderate to good antimicrobial activities against various microorganisms, indicating their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Quinone-Based Heterocycles with Anticancer Activity
Research has also focused on synthesizing quinone-based heterocycles, such as benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones, from reactions involving amidrazones and 2-chloro-1,4-benzoquinone. These compounds displayed broad-spectrum anticancer activity against various cancer cell lines, including melanoma, ovarian, central nervous system, non-small cell lung, renal, and colon cancers. This highlights their potential in anticancer drug development (Aly et al., 2020).
properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-2-37-23-12-10-22(11-13-23)35-28-26(31-32-35)27(29-19-30-28)34-16-14-33(15-17-34)25(36)18-21-8-5-7-20-6-3-4-9-24(20)21/h3-13,19H,2,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMRILNDQUXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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